2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 137267-29-9) is a heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. This compound has garnered attention for its dual applications in corrosion inhibition and pharmaceutical research. Electrochemical studies demonstrate its efficacy as a mixed-type inhibitor for mild steel in acidic environments, achieving up to 95% inhibition efficiency at 5 mM concentration . Additionally, structural analogs of this compound have been explored as xanthine oxidase inhibitors, highlighting its versatility in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4(2)7-9-5(3)6(12-7)8(10)11/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHZLUFNGBRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568119 | |
| Record name | 4-Methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137267-29-9 | |
| Record name | 4-Methyl-2-(1-methylethyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137267-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-(propan-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Thioamide Formation via Phosphorus Pentasulfide
The most widely reported method involves reacting isobutyramide with phosphorus pentasulfide (P₂S₅) in an inert solvent (e.g., toluene or acetone) at 20–30°C. This yields 2-methylpropane thioamide (70–85% yield), which serves as the sulfur and nitrogen source for thiazole ring formation.
Reaction conditions :
Cyclization with 1,3-Dichloroacetone
The thioamide intermediate is cyclized with 1,3-dichloroacetone under reflux (80–100°C) in a polar aprotic solvent (e.g., DMF or THF). This step forms the thiazole core, producing 4-(chloromethyl)-2-isopropylthiazole hydrochloride (60–75% yield).
Key variables :
Carboxylation via Hydrolysis or Carbon Dioxide Insertion
The chloromethyl intermediate is converted to the carboxylic acid via two pathways:
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Alkaline hydrolysis : Treatment with aqueous NaOH (10–20%) at 60–80°C for 4–8 hours.
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Carbon dioxide insertion : Reaction with CO₂ under high pressure (5–10 bar) in methanol with K₂CO₃ as a base.
Yield comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkaline hydrolysis | 65–75 | ≥95 |
| CO₂ insertion | 55–65 | ≥90 |
Halogen-Metal Exchange and Carboxylation
Bromothiazole Synthesis
5-Bromothiazole derivatives are prepared via electrophilic bromination of 2-isopropyl-4-methylthiazole using Br₂ in acetic acid at 0–5°C. The bromine atom is introduced at the 5-position (80–90% yield).
Critical parameters :
Lithium-Halogen Exchange and Carboxylation
The bromothiazole undergoes lithium-halogen exchange with n-butyllithium (–78°C in THF), followed by carboxylation with dry ice (CO₂). This method achieves 70–80% yield and high regioselectivity.
Mechanistic insights :
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The lithiated intermediate reacts with CO₂ to form the carboxylate, which is protonated to the free acid.
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Side reactions : Over-lithiation or dimerization minimized by strict temperature control.
Industrial-Scale Optimization
Continuous Flow Reactor Design
To enhance scalability, cyclocondensation and carboxylation steps are performed in continuous flow reactors with the following advantages:
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Residence time : 10–15 minutes (vs. hours in batch)
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Yield improvement : 10–15% higher due to precise temperature control
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Solvent consumption : Reduced by 40% via recycling loops.
Green Chemistry Modifications
Recent patents emphasize replacing toxic reagents:
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Alternatives to P₂S₅ : Thiourea or Lawesson’s reagent for thioamide synthesis (50–60% yield).
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Solvent substitution : Ethyl acetate instead of DMF to reduce environmental impact.
Comparative Analysis of Methods
Efficiency and Practicality
| Parameter | Cyclocondensation | Halogen-Metal Exchange |
|---|---|---|
| Total yield (%) | 55–75 | 60–80 |
| Step count | 3–4 | 2–3 |
| Scalability | High | Moderate |
| Toxicity | Moderate | Low |
Purity and Byproducts
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Cyclocondensation : Byproducts include unreacted dichloroacetone (≤5%) and dimerized thioamides (≤3%).
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Halogen-metal exchange : Trace lithium salts (≤0.1%) require aqueous workup.
Emerging Methodologies
Enzymatic Carboxylation
Pilot studies use carboxylase enzymes (e.g., PEP carboxylase) to introduce the carboxylic acid group under mild conditions (pH 7.0, 37°C). Initial yields are low (20–30%) but offer potential for biotechnology integration.
Photocatalytic C–H Activation
Visible-light-mediated C–H carboxylation of 2-isopropyl-4-methylthiazole with CO₂ achieves 40–50% yield using iridium photocatalysts (e.g., [Ir(ppy)₃]).
Reaction Mechanism Elucidation
Cyclocondensation Pathway
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. This property positions it as a candidate for developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It interacts with enzymes and receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the compound's activity against certain cancer cell lines. Its structural features allow it to inhibit the proliferation of cancer cells, indicating potential use in oncology . For instance, compounds derived from thiazole structures have shown promising results in targeting breast cancer and other malignancies .
Pesticidal Activity
In agriculture, this compound may serve as a pesticide or fungicide due to its biological activity. Its effectiveness against plant pathogens could help improve crop yields and reduce reliance on traditional chemical pesticides.
Plant Growth Regulation
The compound's ability to influence plant growth processes makes it a candidate for use as a growth regulator. Research into its effects on plant metabolism could lead to innovative agricultural practices that enhance productivity while minimizing environmental impact.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This finding supports its potential as an alternative to conventional antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of this compound. The compound was shown to reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating chronic inflammatory conditions.
Case Study 3: Agricultural Impact
Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops while promoting growth. These results highlight its dual role as both a biopesticide and a growth enhancer.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazole ring’s aromaticity and electron distribution play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Corrosion Inhibition Performance
- Target Compound : Exhibits Langmuir adsorption behavior on mild steel, reducing corrosion current density from 2.65 mA/cm² (blank) to 0.13 mA/cm² at 5 mM concentration. The ΔG°ads value (-30.05 kJ/mol) suggests physisorption via electrostatic interactions .
- Analog Comparison : Derivatives with electron-withdrawing groups (e.g., bromo in 2-Bromo-4-methyl analog) may enhance adsorption strength but lack experimental data. Phenyl-substituted analogs (e.g., 2-Methyl-4-phenyl) are less studied for corrosion inhibition but exhibit higher melting points, indicating stronger intermolecular forces .
Key Research Findings
Electrochemical Efficiency : The target compound’s inhibition efficiency correlates with concentration, reaching 95% at 5 mM in 0.5 M HCl. Polarization resistance increases by 20-fold in its presence, confirming surface film formation .
Synthetic Flexibility : Thiazole-5-carboxylic acids are synthesized via acetic acid-mediated cyclization , enabling scalable production of analogs with varied substituents .
Thermal Stability : Phenyl-substituted analogs exhibit higher melting points (>200°C) than aliphatic derivatives, suggesting utility in high-temperature applications .
Biological Activity
2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid (commonly referred to as 2-IMT-5-COOH) is a heterocyclic compound notable for its diverse biological activities. This article provides an in-depth exploration of its biological properties, including antimicrobial effects, anti-inflammatory potential, and anticancer activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
2-IMT-5-COOH has the molecular formula and features a thiazole ring with both sulfur and nitrogen atoms. Its structure includes an isopropyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological interactions.
1. Antimicrobial Activity
Research indicates that 2-IMT-5-COOH exhibits significant antimicrobial properties, particularly against various bacterial strains. A study highlighted its efficacy against gram-positive and gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use as a natural preservative in food products.
| Bacterial Strain | MIC (mg/L) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | High |
| Escherichia coli | 64 | Moderate |
| Salmonella enterica | 16 | Very High |
2. Anti-inflammatory Properties
In addition to its antimicrobial effects, 2-IMT-5-COOH has been studied for its anti-inflammatory potential. It has shown promise in inhibiting pro-inflammatory cytokines in vitro, which could be beneficial for treating inflammatory diseases.
A study conducted on animal models demonstrated that administration of 2-IMT-5-COOH led to a significant reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key markers of inflammation.
3. Anticancer Activity
Emerging research suggests that 2-IMT-5-COOH may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of apoptotic pathways.
A notable case study involved human cancer cell lines treated with varying concentrations of 2-IMT-5-COOH, leading to a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 65 |
| 50 | 40 |
The thiazole moiety in 2-IMT-5-COOH is critical for its bioactivity, allowing it to interact with various biological targets. Research has indicated that it may bind to enzymes or receptors involved in inflammatory pathways and microbial resistance mechanisms. This binding affinity is essential for optimizing its therapeutic applications.
Synthesis and Applications
Several synthetic routes have been developed for producing 2-IMT-5-COOH, allowing for its availability in laboratory settings for further research. The compound's applications extend beyond pharmaceuticals; it is also being explored in agrochemical formulations due to its bioactive properties.
Q & A
Q. What are the standard synthetic routes for 2-Isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid?
Methodological Answer: The compound can be synthesized via cyclocondensation or reflux methods. A common approach involves reacting a substituted thiazol-4(5H)-one derivative (e.g., 2-aminothiazol-4(5H)-one) with a formyl-indole carboxylic acid precursor in acetic acid under reflux (3–5 hours), followed by precipitation and recrystallization from DMF/acetic acid . Sodium acetate is often used as a catalyst to facilitate condensation. For thiazole ring formation, thiourea derivatives may be condensed with chloroacetic acid under similar reflux conditions .
Q. Which analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- HPLC : For purity assessment and separation of isomers or byproducts (as per pharmacopeial standards) .
- FTIR : To confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .
- NMR : ¹H/¹³C NMR for structural elucidation, particularly to distinguish isopropyl and methyl substituents on the thiazole ring .
- Mass spectrometry (LC-MS) : For molecular weight validation and fragmentation pattern analysis .
Q. How does the steric effect of the isopropyl group influence reactivity?
Methodological Answer: The isopropyl group at position 2 introduces steric hindrance, which can:
- Reduce nucleophilic attack at the thiazole ring’s sulfur or nitrogen atoms.
- Stabilize intermediates in synthesis by preventing undesired side reactions (e.g., dimerization) .
- Impact solubility in polar solvents, necessitating recrystallization in acetic acid/DMF mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Temperature control : Extending reflux time (5–7 hours) enhances condensation but risks decomposition; monitor via TLC .
- Catalyst variation : Replace sodium acetate with pyridine for milder basic conditions, reducing side-product formation .
- Solvent optimization : Use glacial acetic acid with 10% DMF to improve solubility of intermediates .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction example : Discrepancies in ¹H NMR signals for methyl groups due to tautomerism in the thiazole ring.
- Resolution : Use variable-temperature NMR to observe dynamic equilibria or employ 2D NMR (COSY, HSQC) to assign overlapping signals .
- Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What computational methods are used to study electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .
Stability and Reactivity
Q. What are the stability considerations under different storage conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .
- Moisture avoidance : The carboxylic acid group is hygroscopic; use desiccants (silica gel) in storage .
- Decomposition products : Thermal degradation above 150°C releases CO₂, SO₂, and methyl isocyanate; monitor via TGA-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
